molecular formula C11H21N3O2 B7931334 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7931334
M. Wt: 227.30 g/mol
InChI Key: UHOLDRZKLSBVJG-PEHGTWAWSA-N
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Description

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a chemical compound of interest in scientific research. As a derivative incorporating a pyrrolidine ring and an acetamide group, this structure is commonly explored in medicinal chemistry as a potential building block or pharmacophore. Compounds with similar pyrrolidine-acetamide scaffolds are frequently investigated for their potential biological activities and as intermediates in the synthesis of more complex molecules . Researchers utilize this compound in exploratory studies, which may include investigating enzyme inhibition, receptor binding, or other biochemical pathways. While specific mechanistic and application data for this exact molecule may be limited in the public domain, its structural features make it a valuable candidate for method development and structure-activity relationship (SAR) studies in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to handling, as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-4-14(9(3)15)10-5-6-13(7-10)11(16)8(2)12/h8,10H,4-7,12H2,1-3H3/t8-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLDRZKLSBVJG-PEHGTWAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(C1)C(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide, also known by its CAS number 1401665-58-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and sources.

  • Molecular Formula : C11H21N3O2
  • Molecular Weight : 227.3 g/mol
  • IUPAC Name : N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]acetamide

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to various biological effects, such as:

  • Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor modulation : It can modulate receptor activity, influencing physiological responses.

Antibacterial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Investigations into its structure-activity relationships (SAR) indicate that modifications to the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines.

Neuroactive Properties

The compound's structure suggests potential neuroactive properties. Similar compounds have been studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This raises the possibility that this compound could influence mood and cognitive functions.

Case Studies and Research Findings

StudyFindings
Antibacterial Study A series of pyrrolidine derivatives were tested for antibacterial activity. Compounds with similar structures showed MIC values as low as 0.41 µg/mL against resistant strains like MRSA .
Cytotoxicity Assay In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting significant anticancer potential .
Neuropharmacological Evaluation Compounds related to this compound were assessed for their effects on dopamine receptors, indicating potential for treating neurological disorders .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of their properties:

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
  • Structural Difference : Replaces the N-ethyl group with a bulkier isopropyl substituent.
  • Implications :
    • Increased steric hindrance may reduce metabolic degradation, enhancing plasma stability.
    • Lower solubility in aqueous media due to higher hydrophobicity compared to the ethyl analog .
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
  • Structural Difference : Specifies (S)-configuration at the pyrrolidine 1-position, whereas the target compound’s stereochemistry at this position is unspecified.
  • Implications: Stereochemical alignment at both the pyrrolidine and amino-propionyl groups could improve binding affinity to chiral targets (e.g., proteases or GPCRs).
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide
  • Structural Differences: Amino-acyl group: 2-Amino-3-methyl-butyryl (branched chain) vs. 2-amino-propionyl (linear). Pyrrolidine 1-position configuration: (R) vs. unspecified in the target compound.
  • Opposing stereochemistry at the pyrrolidine 1-position may alter target engagement or off-target effects .
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
  • Structural Differences: Replaces the amino-propionyl and ethyl-acetamide groups with a benzyl substituent.
  • Implications :
    • Aromatic benzyl group enhances π-π stacking interactions but reduces hydrogen-bonding capacity.
    • Higher acute oral toxicity (H302) and skin irritation (H315) compared to amides with polar substituents .

Data Table: Key Properties of Analogs

Compound Name Molecular Weight Substituent Features Stereochemistry Discontinued? Key Hazards (GHS)
Target Compound Not Available Ethyl, linear amino-propionyl (S) at amino-propionyl No Not Available
N-isopropyl analog Not Available Isopropyl, linear amino-propionyl (S) at amino-propionyl No Not Available
(S)-1-(S)-configured analog Not Available Ethyl, linear amino-propionyl (S) at pyrrolidine 1-position Yes Not Available
(R)-1-Branched analog 255.36 Ethyl, branched amino-3-methyl-butyryl (R) at pyrrolidine 1-position Yes Not Available
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide 232.31 (calc.) Benzyl (S) at pyrrolidine 3-position No H302, H315, H319, H335

Research Findings and Trends

  • Steric Effects : Bulkier substituents (e.g., isopropyl) correlate with improved metabolic stability but poorer solubility, a critical trade-off in drug design .
  • Stereochemistry : Configurational mismatches (e.g., (R) vs. (S) at pyrrolidine 1-position) can render analogs inactive, underscoring the need for precise synthesis .
  • Safety Profiles : Amides with aromatic groups (e.g., benzyl) exhibit higher toxicity risks, suggesting polar substituents may improve safety .

Preparation Methods

Route 1: Sequential Acylation and Alkylation

Step 1: Synthesis of Pyrrolidin-3-yl-acetamide Intermediate

  • Starting material : 3-Aminopyrrolidine.

  • Acylation : React with acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 70–85% after column purification.

Step 2: N-Ethylation of Acetamide

  • Alkylation : Treat intermediate with ethyl bromide in DMF using NaH as a base.

  • Conditions : 60°C, 6 hours under nitrogen.

  • Yield : 65–75%.

Step 3: Coupling with (S)-2-Amino-propionic Acid

  • Activation : Convert (S)-2-aminopropionic acid to its HOBt ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Amide Bond Formation : React with N-ethyl-N-(pyrrolidin-3-yl)acetamide in DMF.

  • Conditions : 0°C to room temperature, 24 hours.

  • Yield : 50–60% after HPLC purification.

Route 2: Reductive Amination Approach

Step 1: Preparation of Keto-pyrrolidine Intermediate

  • Oxidation : Treat 3-(ethylacetamido)pyrrolidine with Dess-Martin periodinane to form 3-(ethylacetamido)pyrrolidin-1-one.

  • Yield : 90–95%.

Step 2: Enantioselective Reductive Amination

  • Chiral Amine Introduction : React keto intermediate with (S)-2-aminopropionaldehyde dimethyl acetal under hydrogenation (10 atm H₂, Pd/C).

  • Conditions : Ethanol, 50°C, 12 hours.

  • Yield : 55–65%.

Step 3: Deprotection and Finalization

  • Acetal Hydrolysis : Treat with HCl in methanol to remove dimethyl acetal.

  • Workup : Neutralize with NaHCO₃ and extract with ethyl acetate.

  • Final Yield : 40–50%.

Alternative Methods

Continuous Flow Synthesis

  • Microreactor Setup : Combine N-ethyl-pyrrolidin-3-amine with (S)-2-aminopropionyl chloride in a continuous flow reactor.

  • Advantages : Improved mixing, reduced racemization, and scalability.

  • Yield : 75–80%.

Solid-Phase Peptide Synthesis (SPPS)

  • Resin Functionalization : Load Fmoc-pyrrolidine-3-amine onto Wang resin.

  • Stepwise Assembly :

    • Deprotect Fmoc group with piperidine.

    • Couple (S)-2-Fmoc-aminopropionic acid using HBTU/DIPEA.

    • Acetylate with acetic anhydride.

    • Cleave from resin with TFA/water.

  • Yield : 60–70%.

Critical Analysis of Methods

Method Yield Stereopurity Scalability Complexity
Sequential Acylation50–60%>98% eeModerateHigh
Reductive Amination40–50%95–97% eeLowMedium
Continuous Flow75–80%>99% eeHighLow
SPPS60–70%>98% eeLowVery High

Key Findings :

  • Continuous flow synthesis offers the best balance of yield and enantiomeric excess (ee).

  • SPPS is limited by resin costs but ensures high purity for pharmaceutical applications.

  • Reductive amination suffers from moderate yields due to competing side reactions.

Optimization Strategies

Solvent Systems

  • Polar Aprotic Solvents : DMF and DCM minimize racemization during coupling.

  • Additives : 1-Hydroxybenzotriazole (HOBt) reduces epimerization in amide bonds.

Catalysts

  • Chiral Catalysts : Use of (R)-BINAP in asymmetric hydrogenation improves ee to >99%.

Purification Techniques

  • HPLC : Essential for separating diastereomers; C18 columns with acetonitrile/water gradients.

  • Crystallization : Ethanol/water mixtures yield pure product as white crystals .

Q & A

Basic: What safety protocols are recommended for handling N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., P95 respirators) is advised if aerosolization occurs .
  • Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
  • First Aid:
    • Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush eyes with water for at least 15 minutes and seek medical attention .
  • Spill Management: Contain spills using inert absorbents; avoid dust generation. Dispose of waste via licensed hazardous waste services .

Basic: What synthetic methodologies are reported for this compound, and what are their yields?

Answer:
Key synthesis routes involve coupling reactions of pyrrolidine derivatives with activated carbonyl groups. For example:

  • Method A: Reacting (R)-N-(pyrrolidin-3-yl)acetamide with 4-nitrophenyl carbonate intermediates in tetrahydrofuran (THF) and N,N-diisopropylethylamine (DIPEA), yielding ~51.8% after purification via prep-LCMS .
  • Method B: Substitution reactions with pyrazolo-pyrimidine derivatives in acetonitrile or 1,4-dioxane at 60–90°C, achieving yields of 29.8–51.8% .
Method Reagents Conditions Yield Reference
ATHF, DIPEART, 2 hours51.8%
BK₂CO₃, dioxane90°C, 10 hours29.8%

Advanced: How can researchers resolve contradictions in stability data under varying experimental conditions (e.g., pH, temperature)?

Answer:

  • Experimental Design:
    • Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH, acidic/basic buffers) to identify degradation pathways .
    • Use HPLC or LCMS to monitor degradation products and quantify stability thresholds .
  • Data Analysis:
    • Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage .
    • Cross-validate results with orthogonal techniques (e.g., NMR for structural integrity) .
  • Documentation: Clearly report experimental parameters (e.g., solvent systems, humidity) to enable reproducibility .

Advanced: What analytical techniques are optimal for characterizing purity and structural integrity?

Answer:

  • Purity Assessment:
    • LCMS: Detects impurities at ppm levels; use reverse-phase columns (C18) with acetonitrile/water gradients .
    • HPLC: Quantify purity using UV detection at 210–254 nm .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify stereochemistry (e.g., (S)-configuration) and acetamide linkage .
    • HRMS: High-resolution mass spectrometry for exact mass determination (e.g., m/z 433.2 [M+H]⁺ observed in LCMS) .

Advanced: What gaps exist in the toxicological profile of this compound, and how can they be addressed?

Answer:

  • Identified Gaps:
    • Limited data on chronic toxicity, reproductive effects, and mutagenicity .
    • No carcinogenicity classification by IARC, NTP, or OSHA .
  • Mitigation Strategies:
    • In Vitro Assays: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .
    • In Vivo Studies: Acute toxicity studies in rodent models (OECD 423 guidelines) to determine LD₅₀ .
    • Ecotoxicity: Evaluate biodegradability (OECD 301) and bioaccumulation potential (log Kow) .

Basic: How should researchers design experiments to optimize reaction yields for derivatives of this compound?

Answer:

  • Parameter Screening:
    • Vary solvents (e.g., THF vs. acetonitrile), bases (DIPEA vs. K₂CO₃), and temperatures (RT vs. 90°C) .
    • Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading) .
  • Catalyst Exploration: Test palladium or copper catalysts for cross-coupling steps .
  • Yield Improvement: Implement flow chemistry for better heat/mass transfer in exothermic reactions .

Advanced: What strategies can address discrepancies in reported bioactivity data across studies?

Answer:

  • Standardization: Use validated reference standards and uniform assay conditions (e.g., cell lines, incubation times) .
  • Data Normalization: Normalize bioactivity to internal controls (e.g., % inhibition relative to positive controls) .
  • Meta-Analysis: Apply statistical tools (e.g., funnel plots) to detect publication bias or methodological heterogeneity .

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